N,N-Dimethylbenzamide
Overview
Description
N,N-Dimethylbenzamide is a hydrotropic agent, which means it has the ability to enhance the solubility of other compounds . It is used in the field of organic synthesis . Its molecular formula is C9H11NO .
Synthesis Analysis
N,N-Dimethylbenzamide can be synthesized through the oxidation of methylarenes and ethylarenes at 80 °C in DMF using catalytic amounts of both I2 and NaOH .
Molecular Structure Analysis
The molecular structure of N,N-Dimethylbenzamide consists of a benzamide group with two methyl groups attached to the nitrogen atom . The molecular weight of N,N-Dimethylbenzamide is 149.1897 .
Chemical Reactions Analysis
N,N-Dimethylbenzamide reacts with PhLnI complexes (Ln-Eu, Sm, Yb) to yield benzophenone . This reaction is significant as it demonstrates the reactivity of N,N-Dimethylbenzamide with various complexes.
Physical And Chemical Properties Analysis
N,N-Dimethylbenzamide is a solid at room temperature . It has a boiling point of 132-133 °C/15 mmHg and a melting point of 43-45 °C .
Scientific Research Applications
Chemical Synthesis and Derivatives :
- N,N-Dimethylbenzamide is used in the synthesis of various chemical compounds. For instance, it has been utilized in the synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide from 7-methylisatin, with an emphasis on optimizing process conditions such as reaction temperature and reagent ratios (Zhang Zho, 2014). Another example includes the preparation of 3,5-Dimethylbenzamide by oxidizing mesitylene, followed by a series of chemical reactions, highlighting its chemical versatility (Zheng Su, 2003).
Pharmaceutical Research and Development :
- In pharmaceutical research, N,N-Dimethylbenzamide derivatives have been explored for various applications. For example, N,N-dimethyl-2-(2-amino-4-[18F]fluorophenylthio)benzylamine, a derivative, was synthesized as a potential serotonin transporter imaging agent, showcasing its application in neuroimaging and diagnostics (G. G. Shiue, P. Fang, C. Shiue, 2003).
Solubilization of Hydrophobic Drugs :
- N,N-Dimethylbenzamide has been studied for its solubilizing ability of poorly soluble drugs. Its hydrophobic nature makes it a potent solubilizer, particularly effective for hydrophobic compounds, thus playing a crucial role in drug formulation and delivery systems (Ji Young Kim, Sungwon Kim, Michelle K. Papp, Kinam Park, R. Pinal, 2010).
Thermodynamics and Material Science :
- The thermodynamic properties of N,N-Dimethylbenzamide have been studied, particularly its vapor pressures and phase diagrams. Such studies are essential in material science for understanding the substance's behavior under various temperature and pressure conditions (A. R. Almeida, M. Monte, 2010).
Biological Applications and Imaging :
- N,N-Dimethylbenzamide derivatives have been developed for imaging applications, such as in the synthesis of novel compounds for positron emission tomography (PET) imaging of brain receptors. This highlights its potential in neuroscientific research and diagnostic imaging (Masayuki Fujinaga, Tomoteru Yamasaki, J. Maeda, 2012).
Safety And Hazards
N,N-Dimethylbenzamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .
properties
IUPAC Name |
N,N-dimethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-10(2)9(11)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNDHOCGZLYMRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060602 | |
Record name | Benzamide, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Alfa Aesar MSDS] | |
Record name | N,N-Dimethylbenzamide | |
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Vapor Pressure |
0.00887 [mmHg] | |
Record name | N,N-Dimethylbenzamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15784 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
N,N-Dimethylbenzamide | |
CAS RN |
611-74-5 | |
Record name | N,N-Dimethylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=611-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N,N-Dimethylbenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611745 | |
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Record name | N,N-DIMETHYLBENZAMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10996 | |
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Record name | Benzamide, N,N-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzamide, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.346 | |
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Record name | DIMETHYLBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MX2VX9MH4T | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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